

# A Comparative Kinase Selectivity Profile of Tilpisertib (GS-4875)

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## Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

Cat. No.: *B15579698*

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Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or COT.<sup>[1]</sup> TPL2 is a key upstream regulator of the MEK-ERK signaling pathway, which is involved in inflammatory responses.<sup>[2]</sup> This guide provides a comparative analysis of the kinase selectivity profile of Tilpisertib against alternative inhibitors that target a related signaling node, the p38 MAP kinases: Losmapimod and Ralimetinib.

This comparison is intended for researchers, scientists, and drug development professionals to understand the distinct selectivity profiles and potential applications of these inhibitors.

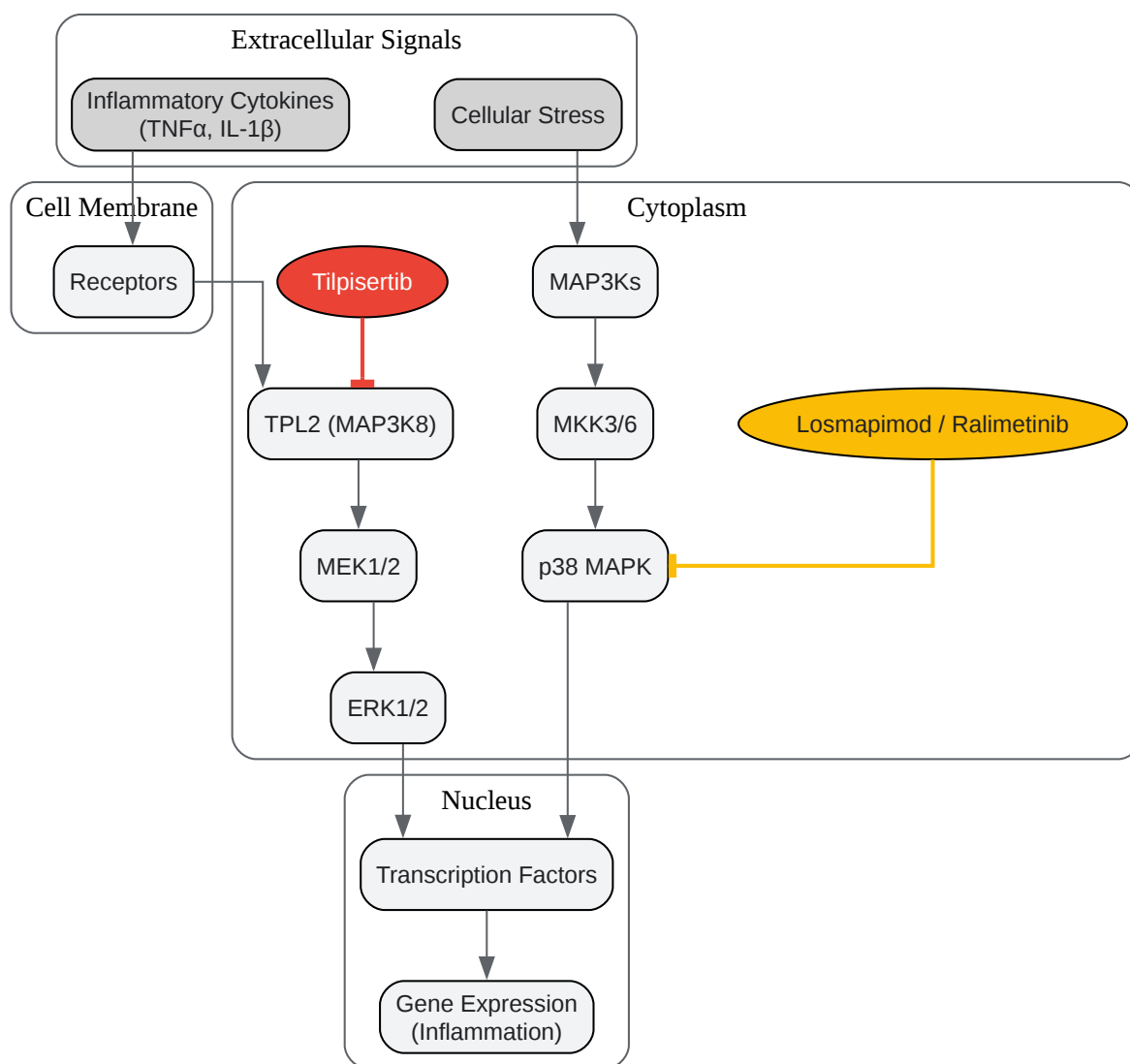
## Kinase Selectivity Profiles: A Comparative Overview

The following table summarizes the available quantitative data on the inhibitory activity of Tilpisertib, Losmapimod, and Ralimetinib against their primary targets and key off-targets. While a complete head-to-head kinase panel screening for all three compounds is not publicly available, the data presented below is compiled from various sources to provide a comparative perspective. Tilpisertib is characterized by its high selectivity for TPL2 with no significant off-target binding reported.<sup>[1]</sup> In contrast, p38 MAPK inhibitors can exhibit varying degrees of selectivity.

Kinase Target	Tilpisertib (GS-4875)	Losmapimod	Ralimetinib (LY2228820)
Primary Target	IC50: 1.3 nM (TPL2/MAP3K8)[1]	pKi: 8.1 (p38 $\alpha$ ), 7.6 (p38 $\beta$ )[3]	IC50: 5.3 nM (p38 $\alpha$ ), 3.2 nM (p38 $\beta$ )[4]
Key Off-Targets	No significant off-target binding activity reported.[1]	Not extensively reported in publicly available data.	IC50: >30-fold less potent against EGFR than p38 $\alpha$ [4]
Other Kinases	Little to no inhibition of phosphorylated p38, JNK, or p65.[1]	Data not available.	No effect on phosphorylation of JNK, ERK1/2, c-Jun, ATF2, or c-Myc.[5]

## Signaling Pathways and Points of Inhibition

Tilpisertib and the p38 MAPK inhibitors, Losmapimod and Ralimetinib, target different kinases within the broader MAPK signaling cascade. Tilpisertib inhibits TPL2, a MAP3K, thereby blocking the downstream activation of MEK and ERK.[2] Losmapimod and Ralimetinib inhibit p38 MAPK, a downstream kinase activated by various cellular stresses and inflammatory cytokines.[6][7]



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Caption: MAPK Signaling Pathway and Inhibitor Targets.

## Experimental Protocols

The kinase selectivity of small molecule inhibitors is commonly determined using in vitro binding or enzymatic assays.

## KINOMEScan™ Assay (Competition Binding Assay)

A widely used method for assessing kinase inhibitor selectivity is the KINOMEScan™ platform, which is a competition-based binding assay.<sup>[8][9]</sup>

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
- **Procedure:**
  - Kinases are expressed as fusions with a DNA tag.
  - The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated together.
  - If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
  - The amount of kinase bound to the immobilized ligand is measured by qPCR.
  - The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (K<sub>d</sub>) can also be determined from dose-response curves.

## Fluorescence Polarization (FP) Kinase Assay

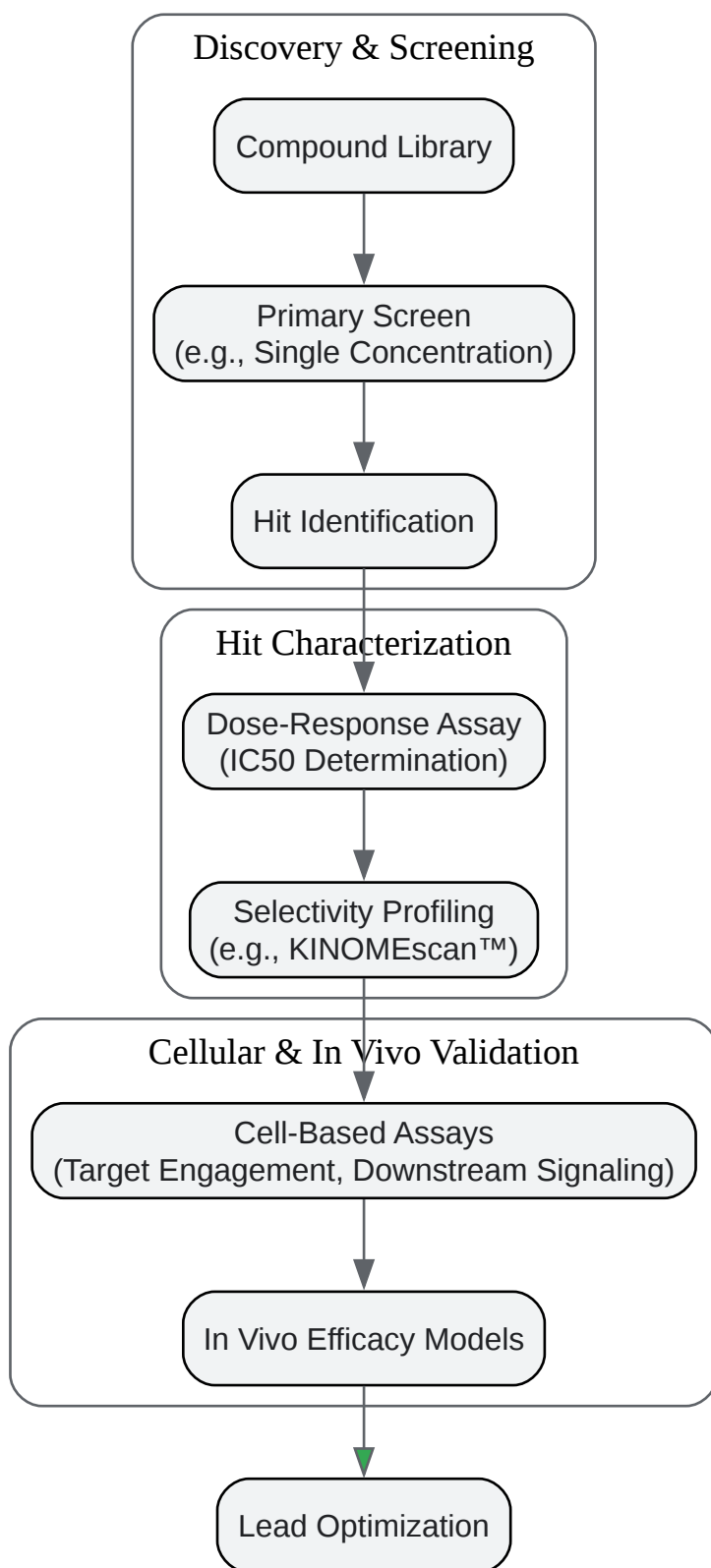
Fluorescence polarization is a solution-based, homogeneous technique used to measure molecular binding events.<sup>[10][11]</sup>

- **Assay Principle:** The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as a kinase, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive format, an unlabeled inhibitor will compete with the tracer for binding to the kinase, causing a decrease in polarization.

- Procedure:
  - A fluorescently labeled tracer (e.g., a known ligand or ATP competitive probe) is incubated with the kinase.
  - The test compound is added in various concentrations.
  - The mixture is incubated to reach binding equilibrium.
  - The fluorescence polarization is measured using a plate reader.
  - A decrease in polarization indicates displacement of the tracer by the test compound, from which the IC<sub>50</sub> can be calculated.

## Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and characterization of kinase inhibitors.



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Caption: Kinase Inhibitor Discovery Workflow.

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